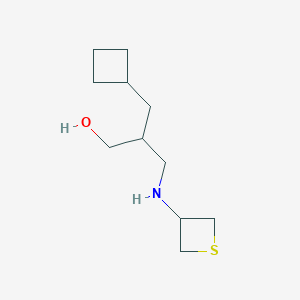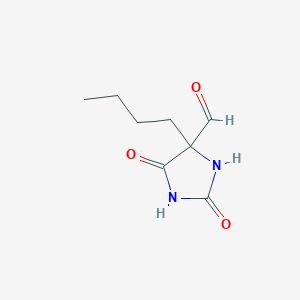
6-(Methylsulfanyl)-9-propyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylthio)-9-propyl-9H-purine: is an organic compound belonging to the purine family. It features a purine ring system substituted with a methylthio group at the 6-position and a propyl group at the 9-position. This compound is of interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)-9-propyl-9H-purine can be achieved through several methods. One common approach involves the alkylation of 6-thiopurine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 6-thiopurine
Reagents: Propyl halide (e.g., propyl bromide), base (e.g., sodium hydroxide)
Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 6-(Methylthio)-9-propyl-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Methylthio)-9-propyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding the corresponding purine derivative.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, in the presence of a base
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Purine derivatives without the methylthio group
Substitution: Various substituted purine derivatives
Aplicaciones Científicas De Investigación
Chemistry: 6-(Methylthio)-9-propyl-9H-purine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes and proteins, providing insights into their functions and mechanisms.
Medicine: The compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or autoimmune disorders.
Industry: 6-(Methylthio)-9-propyl-9H-purine is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Methylthio)-9-propyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
6-Methylthiopurine: Similar structure but lacks the propyl group at the 9-position.
6-Propylthiopurine: Similar structure but lacks the methylthio group at the 6-position.
9-Propylpurine: Similar structure but lacks the methylthio group at the 6-position.
Uniqueness: 6-(Methylthio)-9-propyl-9H-purine is unique due to the presence of both the methylthio and propyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
89142-50-7 |
|---|---|
Fórmula molecular |
C9H12N4S |
Peso molecular |
208.29 g/mol |
Nombre IUPAC |
6-methylsulfanyl-9-propylpurine |
InChI |
InChI=1S/C9H12N4S/c1-3-4-13-6-12-7-8(13)10-5-11-9(7)14-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
XFETTYDUQZKPOR-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC2=C1N=CN=C2SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)

![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)

![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)
![8-Fuoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12937300.png)



![{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B12937310.png)

